molecular formula C7H3ClFNO3 B2656888 2-Fluoro-3-nitrobenzoyl chloride CAS No. 1214341-16-8; 1215595-92-8

2-Fluoro-3-nitrobenzoyl chloride

Cat. No.: B2656888
CAS No.: 1214341-16-8; 1215595-92-8
M. Wt: 203.55
InChI Key: KUUCCWUWJBJSGJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzoyl chloride ( 1214341-16-8) is a high-value benzoyl chloride derivative with a molecular formula of C7H3ClFNO3 and a molecular weight of 203.56 g/mol . This compound serves as a critical molecular building block and chemical intermediate in advanced organic synthesis, particularly in the research and development of pharmaceutical compounds . Its specific structure, featuring both a reactive acyl chloride group and a nitro group adjacent to a fluorine atom, makes it a versatile precursor for constructing more complex molecules. In practical research applications, this compound is utilized in multi-step synthesis processes, including condensation reactions to form amide bonds, and is a key intermediate in the preparation of meta-diamide compounds . The compound is typically handled under controlled conditions and can be synthesized from the corresponding carboxylic acid using chlorinating agents like thionyl chloride . As a specialist chemical, it is offered with a typical purity of 99% and is available for immediate delivery in quantities ranging from grams to kilograms to support various scales of research and development work . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, nor for human or animal consumption . Researchers are advised to consult the safety data sheet prior to use and handle this compound with appropriate precautions, as it is classified with specific hazard statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUCCWUWJBJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Reactivity

2-Fluoro-3-nitrobenzoyl chloride is classified as an acyl chloride with the molecular formula C7_7H4_4ClFNO3_3. The presence of both a fluorine atom and a nitro group enhances its electrophilicity, making it a versatile reagent in organic synthesis. Its mechanism of action involves acylation reactions with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters respectively.

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceuticals. Its derivatives have shown potential in targeting specific enzymes or receptors, making them valuable in drug design. For instance, compounds derived from this compound have been investigated for their antibacterial properties against various pathogens, including E. coli and S. aureus .

Case Study: Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For example, a study found that certain synthesized compounds showed minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL against Gram-positive bacteria . This highlights the compound's potential in developing new antimicrobial agents.

Agrochemicals

The compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the modification of existing agricultural chemicals to enhance their efficacy or reduce environmental impact. The synthesis of herbicides and pesticides often utilizes intermediates derived from this compound.

Material Sciences

In material sciences, this compound is used to create functionalized polymers and coatings with specific properties. Its ability to react with various nucleophiles makes it suitable for modifying surfaces and enhancing material performance.

Data Table: Applications Overview

Application AreaExample Compounds/UsesKey Findings/Notes
Medicinal ChemistryAntibacterial agentsSignificant activity against E. coli and S. aureus
AgrochemicalsHerbicides and pesticidesEnhanced efficacy through chemical modification
Material SciencesFunctionalized polymersImproved surface properties and material performance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-fluoro-3-nitrobenzoyl chloride are influenced by its substituent arrangement. Below is a detailed comparison with analogous benzoyl chloride derivatives:

Structural and Functional Group Variations

Reactivity and Electronic Effects

Electron-Withdrawing Groups (EWGs):

  • The 3-nitro group in this compound strongly deactivates the benzene ring, directing electrophilic substitutions to the meta position. This contrasts with 2-fluoro-3-(trifluoromethyl)benzoyl chloride , where the CF₃ group exerts a similar but sterically bulkier deactivation .
  • 5-Fluoro-2-nitrobenzoyl chloride (nitro at 2-position) exhibits altered regioselectivity due to the para-directing nature of the nitro group, favoring reactions at the 5-position .

Nucleophilic Acyl Substitution:

  • The nitro group in this compound enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines (e.g., morpholine) to form amides . In contrast, 2,4-dichloro-5-fluorobenzoyl chloride shows slower kinetics due to reduced electron withdrawal from chlorine compared to nitro .

Stability and Handling

  • This compound is moisture-sensitive and typically stored under anhydrous conditions. Its stability is comparable to 2,4-dichloro-5-fluorobenzoyl chloride but lower than non-nitro analogs due to the hydrolytic lability of the nitro group .
  • The trifluoromethyl derivative (2-fluoro-3-(trifluoromethyl)benzoyl chloride ) exhibits superior thermal stability, enabling high-temperature reactions absent in nitro-containing analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-3-nitrobenzoyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 2-fluoro-3-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key variables include:

  • Catalyst : N,N-dimethylformamide (DMF) or N-methylacetamide as catalysts to enhance reactivity .
  • Solvent : Dichloromethane (DCM) or benzene under reflux (4–12 hours) .
  • Temperature : Reactions at 0–50°C yield 50–89% purity, with higher temperatures favoring faster conversion but potential side reactions . Post-synthesis purification often involves column chromatography (petroleum ether:ethyl acetate = 4:1) to isolate the product .

Q. How is this compound purified, and what analytical methods validate its purity?

  • Purification : After synthesis, the crude product is washed with water to remove acidic byproducts, followed by filtration and solvent removal under reduced pressure. Column chromatography (PE:EA gradients) is used for further refinement .
  • Characterization :
  • ¹H NMR : Peaks at δ 8.47–8.42 (m, 1H), 8.32–8.26 (m, 1H) confirm aromatic protons and nitro/fluoro substituents .
  • LC-MS : Monitors reaction progress and detects intermediates .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Corrosive (causes skin/eye burns) and moisture-sensitive.
  • Protocols : Use fume hoods, PPE (gloves, goggles), and avoid contact with water. In case of exposure, rinse with copious water and seek medical attention .

Advanced Research Questions

Q. How do catalytic additives like KI or DMAP influence amidation reactions involving this compound?

  • DMAP : Accelerates acylation by activating the carbonyl group, enabling efficient coupling with amines (e.g., in insecticide intermediates). Yields improve from 50% to 69.3% when DMAP is used .
  • KI : Facilitates nucleophilic substitution in brominated substrates, critical for synthesizing N-aryl amides. Excess KI (2.5 mmol) enhances reaction rates at 85°C .

Q. What explains yield discrepancies in nitro-reduction steps during the synthesis of m-diamide insecticides?

Contradictions arise from:

  • Reduction selectivity : Nitro groups may over-reduce to amines unless controlled by stoichiometric hydrogenation catalysts.
  • Side reactions : Competing bromination or fluorination at high temperatures (85–100°C) can lower yields . Optimized protocols use stepwise reactions (condensation → reduction → alkylation) to minimize byproducts .

Q. How does the electronic effect of the nitro and fluoro substituents impact reactivity in Friedel-Crafts alkylation?

  • Nitro group : Strong electron-withdrawing effect deactivates the benzene ring, directing electrophilic attacks to meta/para positions.
  • Fluoro group : Moderately electron-withdrawing, stabilizes intermediates in amide bond formation. This dual effect enables regioselective synthesis of polyhalogenated aryl amides in insecticides .

Q. What spectroscopic challenges arise in characterizing this compound derivatives?

  • ¹⁹F NMR : Overlapping signals from trifluoromethyl (CF₃) and heptafluoroisopropyl groups complicate peak assignment in insecticide intermediates.
  • Mass spectrometry : Fragmentation patterns of brominated derivatives (e.g., [M-Br]⁺ ions) require high-resolution MS for unambiguous identification .

Methodological Recommendations

  • Synthetic Optimization : Screen catalysts (DMAP, KI) and solvents (DCM vs. acetonitrile) to balance yield and reaction time .
  • Analytical Workflow : Combine ¹H/¹⁹F NMR, LC-MS, and column chromatography for rigorous quality control .
  • Safety Protocols : Adopt inert atmosphere techniques to mitigate hydrolysis risks during storage .

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